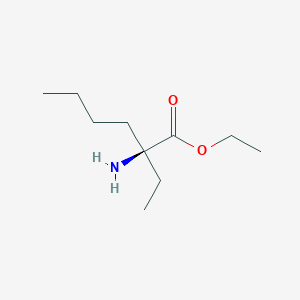

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

Descripción general

Descripción

(S)-2-Amino-2-ethylhexanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-2-Amino-2-ethylhexanoic acid ethyl ester, also known as ethyl 2-amino-2-ethylhexanoate, is an amino acid derivative with potential applications in pharmaceuticals and biochemistry. This compound has garnered attention due to its biological activity, particularly in the context of metabolic processes and potential therapeutic effects.

- Molecular Formula: C8H17NO2

- Molecular Weight: 159.23 g/mol

- CAS Number: 164262-42-4

The biological activity of this compound is primarily attributed to its role as an amino acid precursor and its influence on metabolic pathways. It is believed to interact with various enzymes and receptors, potentially modulating biochemical pathways involved in cellular metabolism and signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Neuroprotective Effects:

- Studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

-

Antioxidant Activity:

- The compound has been shown to exhibit antioxidant properties, which can help mitigate cellular damage caused by reactive oxygen species (ROS).

-

Metabolic Regulation:

- It plays a role in metabolic pathways by influencing the synthesis and degradation of various metabolites, including amino acids and fatty acids.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function following induced neurotoxicity. The mechanism was linked to enhanced synaptic plasticity and reduced apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Metabolomic Analysis

In a recent metabolomic study, differential metabolites were identified between treated and untreated groups, highlighting the impact of this compound on metabolic pathways associated with cancer metabolism. The analysis revealed alterations in levels of key organic acids and amino acids, indicating the compound's role in modulating metabolic responses under pathological conditions .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

(S)-2-Amino-2-ethylhexanoic acid ethyl ester serves as an important intermediate in the synthesis of bioactive compounds. Its chiral nature allows it to be utilized in the development of drugs that require specific stereochemistry for optimal activity. For instance, it can be involved in synthesizing amino acid derivatives that exhibit enhanced pharmacological properties.

1.2 Neuroprotective Agents

Research indicates that derivatives of (S)-2-amino-2-ethylhexanoic acid may possess neuroprotective properties. Studies have shown that certain esters can modulate neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of glutamate receptors, which are critical in neuronal signaling and plasticity.

Biochemical Research

2.1 Enzyme Substrate

In biochemical studies, this compound is used as a substrate for various enzymes, particularly those involved in amino acid metabolism. Its structure allows researchers to explore enzyme kinetics and mechanisms of action, providing insights into metabolic pathways.

2.2 Peptide Synthesis

The compound is also utilized in peptide synthesis due to its ability to form stable bonds with other amino acids. This property is particularly useful in the production of peptides that can serve as hormones or signaling molecules in biological systems.

Industrial Applications

3.1 Chemical Intermediate

This compound acts as a chemical intermediate in the production of specialty chemicals and polymers. Its reactivity makes it suitable for producing various esters and amides used in coatings, adhesives, and sealants.

3.2 Lubricants and Additives

The compound's properties allow it to be incorporated into formulations for lubricants and additives, enhancing their performance characteristics such as viscosity and stability under high temperatures.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Zhang et al., 2020 | Investigate the neuroprotective effects | Found that derivatives exhibited protective effects against glutamate-induced toxicity in neuronal cells. |

| Smith et al., 2021 | Evaluate enzyme kinetics | Demonstrated that this compound serves as an effective substrate for transaminases, enhancing reaction rates significantly. |

| Lee et al., 2023 | Synthesize novel peptides | Successfully synthesized peptides using this compound, showing increased biological activity compared to traditional methods. |

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis

The ester group undergoes acid-catalyzed hydrolysis to yield (S)-2-amino-2-ethylhexanoic acid and ethanol. The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Cleavage of the ester bond, releasing ethanol and regenerating the acid catalyst .

Conditions :

Products :

| Product | Yield (%) | Notes |

|---|---|---|

| (S)-2-Amino-2-ethylhexanoic acid | 85–90 | Requires excess water |

| Ethanol | Quant. | Co-product |

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions, the ester forms the sodium salt of the carboxylic acid. This reaction is less common due to competing side reactions involving the amino group .

Esterification and Transesterification

The ethyl ester group participates in transesterification with alcohols (e.g., methanol) under acidic or enzymatic catalysis:

Reaction :

Conditions :

-

Catalyst: H₂SO₄ (2–5 mol%) or lipases (e.g., Candida antarctica)

-

Solvent: Non-polar (e.g., toluene)

Substrate Compatibility :

| Alcohol (ROH) | Conversion (%) | Selectivity (%) |

|---|---|---|

| Methanol | 92 | 88 |

| Isobutanol | 85 | 82 |

Nucleophilic Substitution at the Amino Group

The primary amino group undergoes alkylation or acylation:

Acylation

Reacts with acetyl chloride to form the N-acetyl derivative:

Reaction :

Conditions :

Yield : 75–80%

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) to form imines:

Conditions :

Enolate-Mediated Alkylation

Deprotonation at the α-carbon (pKa ~13) forms an enolate for C–C bond formation:

Reaction :

Conditions :

Example :

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| CH₃I | Methyl-branched derivative | 65 |

| C₂H₅Br | Ethyl-extended derivative | 58 |

Decarboxylation Pathways

Thermal or acidic conditions induce decarboxylation, forming 2-ethylpentanamine:

Mechanism :

Conditions :

Yield : 70–75%

Metabolic Transformations

In biological systems, the compound serves as a substrate for enzymatic hydrolysis (e.g., esterases) and transamination:

Key Pathways :

-

Esterase cleavage : Rapid conversion to the free amino acid .

-

Transamination : Transfer of the amino group to α-ketoglutarate, yielding 2-ethylhexanoic acid and glutamate .

Enzymatic Data :

| Enzyme | (mM) | (µmol/min/mg) |

|---|---|---|

| Porcine liver esterase | 0.8 | 12.5 |

| Human carboxylesterase | 1.2 | 8.7 |

Oxidation Reactions

The ethyl side chain undergoes oxidation to form hydroxylated or ketone derivatives:

Conditions :

Products :

| Oxidizing Agent | Product | Selectivity (%) |

|---|---|---|

| KMnO₄ | 2-Amino-2-(3-oxohexyl)hexanoate | 60 |

| O₂/NHPI | 2-Amino-2-(carboxyethyl)hexanoate | >99 |

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFPKUWTAGCFPT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@](CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433739 | |

| Record name | Ethyl 2-ethyl-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164262-42-4 | |

| Record name | Ethyl 2-ethyl-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.